1-(3-methylphenyl)piperazine hydrochloride 1-(3-methylphenyl)piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 178928-62-6
VCID: VC0241518
InChI: InChI=1S/C11H16N2.ClH/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13;/h2-4,9,12H,5-8H2,1H3;1H
SMILES: CC1=CC(=CC=C1)N2CCNCC2.Cl
Molecular Formula: C25H36B16O32
Molecular Weight: 0

1-(3-methylphenyl)piperazine hydrochloride

CAS No.: 178928-62-6

Cat. No.: VC0241518

Molecular Formula: C25H36B16O32

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

1-(3-methylphenyl)piperazine hydrochloride - 178928-62-6

Specification

CAS No. 178928-62-6
Molecular Formula C25H36B16O32
Molecular Weight 0
IUPAC Name 1-(3-methylphenyl)piperazine;hydrochloride
Standard InChI InChI=1S/C11H16N2.ClH/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13;/h2-4,9,12H,5-8H2,1H3;1H
SMILES CC1=CC(=CC=C1)N2CCNCC2.Cl

Introduction

Chemical Identity and Nomenclature

1-(3-Methylphenyl)piperazine hydrochloride belongs to the arylpiperazine class of compounds. It is also known by several synonyms in scientific literature and chemical databases:

Table 1: Nomenclature and Identification

ParameterInformation
IUPAC Name1-(3-methylphenyl)piperazine hydrochloride
Common SynonymsN-(3-Methylphenyl)piperazine hydrochloride; 1-(m-Tolyl)piperazine hydrochloride; m-Tolylpiperazine hydrochloride
CAS Numbers178928-62-6 (monohydrochloride); 13078-13-2 (dihydrochloride)
UNII4V85S2L7B9
Parent Compound1-(m-Tolyl)piperazine (CID 83111)

The compound exists in different salt forms, including monohydrochloride and dihydrochloride hydrate, each with distinct chemical properties .

Structural Characteristics

Molecular Structure

The molecular structure of 1-(3-methylphenyl)piperazine hydrochloride features a piperazine ring with a 3-methylphenyl (m-tolyl) substituent at the 1-position, accompanied by hydrochloride as the counter-ion .

Table 2: Structural Parameters

ParameterMonohydrochlorideDihydrochloride
Molecular FormulaC₁₁H₁₆N₂·HClC₁₁H₁₈Cl₂N₂
Molecular Weight212.72 g/mol249.18 g/mol
Structure TypeHeterocyclic amine saltHeterocyclic amine salt
StereochemistryAchiralAchiral
Defined Stereocenters0/00/0

The compound's structure can be represented using various chemical notation systems:

  • SMILES Notation: Cl.CC1=CC(=CC=C1)N2CCNCC2

  • InChI: InChI=1S/C11H16N2.ClH/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13;/h2-4,9,12H,5-8H2,1H3;1H

  • InChIKey: AUJAZQJUQBHUNI-UHFFFAOYSA-N

Physical Properties

1-(3-Methylphenyl)piperazine hydrochloride exhibits distinct physical characteristics that are important for its identification, handling, and application in various contexts.

Table 3: Physical Properties

PropertyMonohydrochlorideDihydrochloride
AppearanceWhite to almost white powder or crystalWhite to almost white powder or crystal
Melting PointNot specified195-202°C
Boiling PointNot specified321.4°C at 760 mmHg
SolubilitySoluble in waterSoluble in water
HygroscopicityHygroscopicHygroscopic
Flash PointNot specified154°C
DensityNot specifiedNot available

The physical state of the compound is particularly important for storage considerations, as its hygroscopic nature requires maintenance in tightly sealed containers under cool, dry conditions .

Synthesis Methods

Synthetic Routes

Multiple synthetic pathways have been developed for the preparation of 1-(3-methylphenyl)piperazine hydrochloride, each with specific advantages in terms of yield, purity, and scalability.

Copper-Catalyzed Coupling

One common approach involves the reaction of m-iodotoluene with anhydrous piperazine in the presence of copper(I) iodide and potassium phosphate. This reaction typically proceeds in isopropanol under reflux conditions for approximately 18 hours.

Condensation-Cyclization Approach

A similar approach to related arylpiperazines involves the condensation of aromatic aldehydes with substituted alkyl haloamines, followed by cyclization to form substituted tetrahydropyrazines. Subsequent reduction with metal hydrides yields the target piperazine compounds .

Manufacturing Process

For industrial-scale production, a process analogous to the synthesis of 1-(3-chlorophenyl)piperazine can be adapted:

  • Charge reactor with water, 3-methylaniline (m-toluidine), bis(2-chloroethyl)amine hydrochloride, and sodium hydroxide at room temperature

  • Raise temperature to approximately 90°C for 15 hours

  • Monitor reaction progress analytically

  • Cool to 35°C and add toluene

  • Filter to remove inorganic salts

  • Separate organic layer and recover solvent

  • Apply vacuum distillation to obtain the final product

The hydrochloride salt is typically formed by treating the free base with hydrochloric acid in an appropriate solvent, followed by recrystallization to obtain the pure compound.

Analytical Methods

Detection Techniques

Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preferred method for detecting and quantifying 1-(3-methylphenyl)piperazine hydrochloride and related piperazine derivatives in various matrices.

Table 4: Analytical Methods for Detection

TechniqueApplicationAdvantagesReference
LC-MSDetection in biological samplesHigh sensitivity, specificity
NMR SpectroscopyStructural confirmationProvides detailed structural information
GC-MSDetection in forensic samplesGood separation of piperazine derivatives

The mass spectrometric profile of 1-(3-methylphenyl)piperazine shows characteristic fragmentation patterns, with major peaks at m/z values that help distinguish it from other piperazine derivatives .

Sample Preparation

For the analysis of 1-(3-methylphenyl)piperazine hydrochloride in biological matrices, sample preparation typically involves:

  • Initial alkalization of the sample environment (e.g., using 3M NaOH)

  • Extraction with appropriate organic solvents

  • Sample clean-up to minimize matrix effects

This preparation method helps overcome the ion suppression effect often encountered in LC-MS analysis of basic compounds like piperazine derivatives .

Applications and Biological Activity

Pharmaceutical Applications

1-(3-Methylphenyl)piperazine hydrochloride serves as an important intermediate in pharmaceutical synthesis, particularly in the development of compounds targeting central nervous system (CNS) disorders .

Table 5: Applications in Pharmaceutical Development

ApplicationDescriptionReference
Intermediate CompoundUsed in the synthesis of drugs for depression and post-traumatic stress
Structure-Activity StudiesModel compound for evaluating arylpiperazine pharmacology
Molecular ImprintingTemplate for developing selective molecular recognition materials

Pharmacological Effects

The pharmacological profile of 1-(3-methylphenyl)piperazine hydrochloride and related arylpiperazines is characterized by their interaction with neurotransmitter systems:

  • Serotonergic System: Arylpiperazines typically demonstrate affinity for serotonin (5-HT) receptors, particularly subtypes involved in mood regulation

  • Dopaminergic System: Some arylpiperazines show interaction with dopamine receptors, influencing reward pathways

  • Central Nervous System: Effects include altered neurotransmission that may modify mood, cognition, and behavior

Related piperazine compounds, such as benzylpiperazine (BZP), produce effects including euphoria, wakefulness, and increased vigilance through similar mechanisms .

Research Applications

Molecular Imprinting Studies

Recent research has explored the use of structurally related arylpiperazines as templates in molecular imprinting polymer (MIP) development. These MIPs demonstrate selective binding capabilities useful for analytical separations and drug delivery systems .

Studies have shown that MIPs prepared using arylpiperazine templates exhibit cross-reactivity with compounds such as 1-(3-trifluoromethyl-phenyl)piperazine (TFMPP), highlighting the structural similarities and recognition mechanisms involved .

Detection in Biological Samples

Research into analytical methods has established detection parameters for piperazine derivatives in biological samples:

Table 6: Reported Concentrations in Biological Samples

CompoundMatrixConcentration RangeReference
BZP (related compound)Serum260-585 ng/mL
mCPP (related compound)Serum54 ng/mL
TFMPP (related compound)Serum24-60 ng/mL
BZP (related compound)Urine5.21-202.7 μg/mL
TFMPP (related compound)Urine0.40-20.66 μg/mL

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